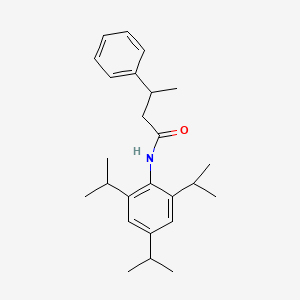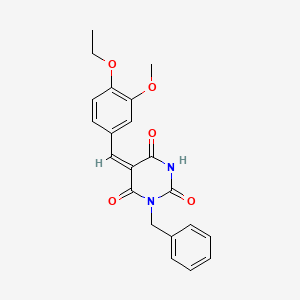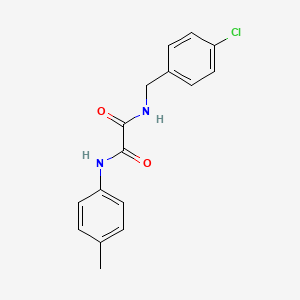![molecular formula C18H22O3 B4934961 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene, also known as Bisoprolol, is a widely used beta-blocker drug. It is primarily used to treat hypertension, heart failure, and angina. Bisoprolol works by reducing the workload on the heart, thus reducing blood pressure and improving blood flow.
Wirkmechanismus
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene works by selectively blocking beta-1 adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. This reduces the workload on the heart, which in turn reduces blood pressure and improves blood flow.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It reduces heart rate and blood pressure, which leads to a decrease in myocardial oxygen demand. This can help to reduce the risk of myocardial infarction. This compound also improves left ventricular function and reduces the risk of heart failure. Additionally, this compound has been found to have anti-inflammatory effects, which may be beneficial in reducing the risk of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it easy to study. Additionally, it is relatively inexpensive and widely available. However, there are also some limitations to using this compound in lab experiments. It has a short half-life, which may make it difficult to maintain a steady concentration in vitro. Additionally, this compound can have off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene. One area of research is the development of new formulations of this compound that can improve its pharmacokinetic properties, such as its half-life. Additionally, there is a need for more research on the potential use of this compound in treating other cardiovascular diseases, such as arrhythmias and myocardial infarction. Finally, there is a need for more research on the potential anti-inflammatory effects of this compound and their implications for reducing the risk of atherosclerosis.
Conclusion:
In conclusion, this compound is a well-established beta-blocker drug that has been extensively studied for its therapeutic effects on hypertension, heart failure, and angina. It works by reducing the workload on the heart, which reduces blood pressure and improves blood flow. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new formulations and the study of its potential use in treating other cardiovascular diseases.
Synthesemethoden
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene can be synthesized by reacting 2-(2-methoxyphenoxy) ethylamine with 1,3-dimethyl-4-chlorobenzene in the presence of a base. The resulting compound is then purified and crystallized to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has been extensively studied for its therapeutic effects on hypertension, heart failure, and angina. It has also been studied for its potential use in treating other cardiovascular diseases, such as arrhythmias and myocardial infarction. This compound has been found to be effective in reducing mortality and improving the quality of life in patients with heart failure. Additionally, this compound has been used in combination with other drugs to treat hypertension.
Eigenschaften
IUPAC Name |
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-8-6-9-15(2)18(14)21-13-7-12-20-17-11-5-4-10-16(17)19-3/h4-6,8-11H,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEOMSUDJWUANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4934888.png)
![3-(4-ethylphenyl)-5-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934889.png)
![N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4934894.png)
![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4934895.png)
![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)

![N-(3,4-dimethylphenyl)-2-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4934921.png)
![1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)

![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)
![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)


